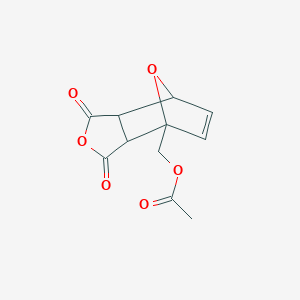
CID 78061917
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061917 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061917 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, often involving halogenation or alkylation.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, such as cyclization or condensation.
Final Product: The final step involves purification and isolation of this compound, often using techniques like chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large quantities of starting materials are processed in batches.
Continuous Flow: Some processes may use continuous flow reactors to improve efficiency and control.
Purification: Advanced purification techniques, such as crystallization or distillation, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78061917 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
CID 78061917 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78061917 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, but generally involves binding to enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
CID 12345678: This compound shares a similar structure but differs in its functional groups, leading to different reactivity and applications.
CID 87654321: Another related compound with variations in its chemical backbone, affecting its biological activity.
Uniqueness
CID 78061917 stands out due to its unique combination of functional groups and chemical structure, which confer specific properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
GeYb2 |
|---|---|
Molecular Weight |
418.7 g/mol |
InChI |
InChI=1S/Ge.2Yb |
InChI Key |
AEKIGIOHGXXKFR-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Yb].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


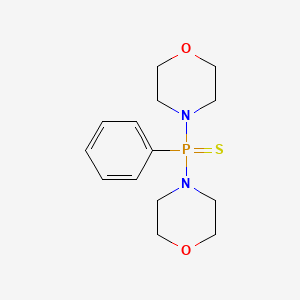
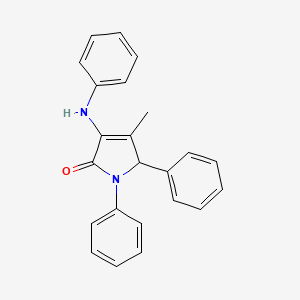


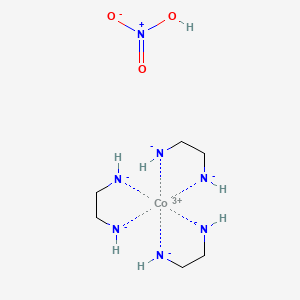
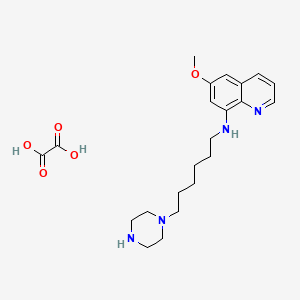
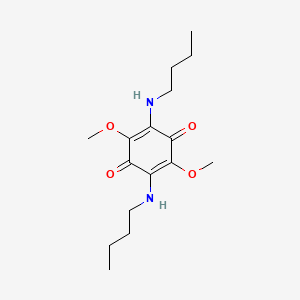
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
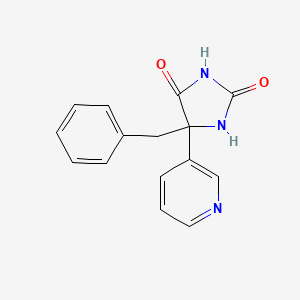
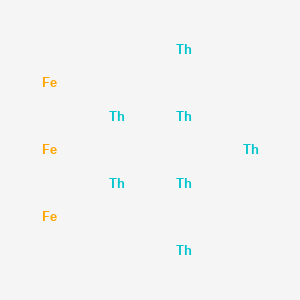
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

